CID 57370468
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10BO |
|---|---|
Molecular Weight |
108.96 g/mol |
InChI |
InChI=1S/C6H10O.B/c1-3-5-7-6-4-2;/h3-4H,1-2,5-6H2; |
InChI Key |
ATVHIDCHSPEXAU-UHFFFAOYSA-N |
Canonical SMILES |
[B].C=CCOCC=C |
Origin of Product |
United States |
Rationale and Significance of Canfosfamide As a Research Target in Preclinical Studies
Advanced Synthetic Strategies for Remdesivir and its Designed Analogues
The synthesis of Remdesivir and its analogues has evolved significantly, driven by the need for efficiency, scalability, and stereochemical control. acs.orgorganic-chemistry.org Early synthetic campaigns have been refined to address challenges such as low yields and difficult separations, leading to more practical and scalable processes. organic-chemistry.orgresearchgate.net
Chemo-enzymatic and Biocatalytic Pathways for Remdesivir Derivations
The integration of enzymatic methods with traditional chemical synthesis offers powerful solutions for producing complex molecules like Remdesivir with high selectivity. nih.govdntb.gov.ua While fully biocatalytic routes for Remdesivir itself are still under development, chemo-enzymatic strategies have been successfully employed, particularly for the synthesis of specific stereoisomers and derivatives. nih.govrsc.org
A notable example is the chemo-enzymatic synthesis of the (RP)-diastereomer of Remdesivir. nih.gov This strategy utilizes a stereoselective variant of the phosphotriesterase from Pseudomonas diminuta (In1W-PTE) to resolve a racemic mixture of a key phosphoramidate (B1195095) precursor. acs.orgnih.gov The enzyme selectively hydrolyzes the (SP)-diastereomer, allowing for the isolation of the desired (RP)-precursor, which is then coupled with the nucleoside analog to yield the (RP)-Remdesivir. nih.gov This approach is significant because different stereoisomers can exhibit varied biological activity and tissue distribution. nih.gov
The broader field of biocatalysis offers a toolbox of enzymes that could be applied to the synthesis of Remdesivir analogues. rsc.org For instance, lipases have been used for regioselective deacetylation in the synthesis of other nucleoside analogues, and nucleoside phosphorylases are employed for transglycosylation reactions. rsc.org While natural enzymes may not be capable of handling the non-natural components of Remdesivir, such as the cyano-substituted ribose, enzyme engineering and directed evolution hold promise for developing novel biocatalysts for this purpose. rsc.org
The synthesis of lipid prodrugs of Remdesivir nucleoside monophosphate represents another avenue for derivatization. These syntheses, while primarily chemical, highlight the modular nature of the molecule and the potential for incorporating different functionalities to enhance properties like oral bioavailability. asm.orgbiorxiv.org
| Derivative/Analogue | Synthetic Approach | Key Enzymes/Reagents | Purpose of Derivatization |
| (RP)-Remdesivir | Chemo-enzymatic resolution | In1W variant of phosphotriesterase | Access to specific stereoisomer with potentially different biological activity |
| Acetylated Remdesivir | Chemical acetylation | Acetyl chloride, triethylamine | To potentially enhance permeability and antiviral activity |
| Fatty acyl-conjugated derivatives | Chemical conjugation | Fatty acyl groups | To increase lipophilicity and cellular permeability |
| Lipid prodrugs of RVn-P | Chemical synthesis | Hexadecyloxypropyl, octadecyloxyethyl, etc. | To improve oral bioavailability and plasma stability |
Development of Novel Synthetic Routes for Remdesivir Core Structure
The synthesis of the Remdesivir core nucleoside, GS-441524, has seen significant development, moving from initial low-yield routes to more scalable and efficient processes. These "generations" of synthesis reflect a continuous effort to overcome challenges in stereoselectivity and process robustness. acs.orgorganic-chemistry.org
First-Generation Synthesis: The initial route to Remdesivir involved a multi-step sequence with several challenging transformations. acs.orgorganic-chemistry.org This included the coupling of a protected ribonolactone with a pyrrolo[2,1-f] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine derivative, followed by cyanation and phosphoramidation. acs.orgorganic-chemistry.org This early synthesis suffered from inconsistent yields and required chiral high-performance liquid chromatography (HPLC) to separate diastereomers, making it unsuitable for large-scale production. acs.orgorganic-chemistry.org
Second-Generation Synthesis: Significant improvements were made in the second-generation synthesis, which addressed many of the shortcomings of the initial route. organic-chemistry.org Key modifications included:
The use of an iodo-substituted heterocyclic base, which facilitated a more reliable metal-halogen exchange. organic-chemistry.org
The introduction of trifluoroacetic acid (TfOH) during the cyanation step, which led to high yield and stereoselectivity, favoring the desired β-anomer and eliminating the need for chiral separation. organic-chemistry.org
A revised protection strategy for the ribose hydroxyl groups, using an acetonide protecting group, which resulted in better yields for the phosphoramidate coupling step. organic-chemistry.org
The use of a p-nitrophenolate prodrug precursor that allowed for the isolation of a single phosphoramidate stereoisomer through crystallization. organic-chemistry.org
These enhancements made the synthesis more scalable and cost-effective. organic-chemistry.org Further process optimization for large-scale synthesis has included the development of a lanthanide halide/quaternary ammonium (B1175870) salt system to improve the yield of the Grignard addition to the ribonolactone and the use of continuous flow chemistry for the cyanation step. researchgate.netacs.org More recent innovations include a direct C-glycosylation of unprotected sugars using silylium (B1239981) catalysis, potentially streamlining the synthesis of the nucleoside core significantly. semanticscholar.org
| Synthesis Generation | Key Features & Improvements | Challenges Addressed |
| First Generation | - Multi-step synthesis from a protected ribonolactone. | - Low and inconsistent yields. |
| - Required chiral HPLC for diastereomer separation. | - Poor scalability. | |
| Second Generation | - Use of an iodo-substituted heterocycle. | - Improved yield and reliability of the coupling reaction. |
| - TfOH-mediated stereoselective cyanation. | - Eliminated the need for chiral separation of the nucleoside. | |
| - Acetonide protection of ribose hydroxyls. | - Enhanced efficiency of the phosphoramidate coupling. | |
| - Crystallization-based resolution of the phosphoramidate precursor. | - Provided a stereoselective route to the final product. | |
| Novel Approaches | - Lanthanide halide system for Grignard addition. | - Increased yield and robustness for large-scale synthesis. |
| - Continuous flow chemistry for cyanation. | - Improved safety and efficiency for key steps. | |
| - Direct C-glycosylation of unprotected sugars. | - Potential for a more convergent and protecting-group-free synthesis. |
Elucidation of Reaction Mechanisms in Remdesivir Synthesis and Transformation
Understanding the reaction mechanisms involved in the synthesis and transformation of Remdesivir is crucial for process optimization and the design of new analogues. The key chemical transformations include C-C bond formation to create the C-nucleoside, and the subsequent phosphoramidation.
The synthesis of Remdesivir derivatives, such as through acetylation, proceeds via a nucleophilic acyl substitution mechanism. areeo.ac.ir In this reaction, the hydroxyl group of Remdesivir acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. areeo.ac.ir This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and a proton to form the final ester product. areeo.ac.ir This type of reaction is fundamental in organic chemistry and is employed to modify the properties of the parent molecule. areeo.ac.ir
The biological activity of Remdesivir is a result of its intracellular transformation. researchgate.netcaymanchem.com Remdesivir is a prodrug that, upon entering the cell, is metabolized to its active triphosphate form. researchgate.netcaymanchem.com This process involves the hydrolysis of the ester and the subsequent cleavage of the phosphoramidate bond. nih.gov The active triphosphate then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to delayed chain termination during viral RNA synthesis. researchgate.netoup.com
The mechanism of the key phosphoramidation step in the synthesis involves the nucleophilic attack of the deprotected hydroxyl group of the nucleoside onto the activated phosphorus center of the phosphoramidate coupling agent. nih.gov The reaction proceeds with an inversion of configuration at the phosphorus center, following an SN2-like mechanism. nih.gov The choice of coupling agents and reaction conditions is critical to ensure high efficiency and stereoselectivity.
Isotopic Labeling Strategies for CID 57370468 in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of drugs. silantes.comnih.gov In the context of Remdesivir, isotopic labeling can be applied to both the study of its synthesis and its biological transformations.
A practical application of isotopic labeling in the synthesis of Remdesivir is the preparation of a radiolabeled version of the drug, such as [¹⁴C]GS-5734. acs.orgconicet.gov.ar This was achieved by using [¹⁴C]trimethylsilyl cyanide ([¹⁴C]TMSCN) in the cyanation step of the synthesis. acs.orgconicet.gov.ar The resulting ¹⁴C-labeled Remdesivir is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to trace the drug and its metabolites in biological systems.
For more detailed mechanistic studies of the synthesis itself, stable isotopes such as ¹³C, ¹⁵N, and ¹⁸O can be incorporated into the reactants. nih.govmdpi.com For example, to investigate the mechanism of the phosphoramidation step, ¹⁸O could be incorporated into the hydroxyl group of the nucleoside or into the phosphoryl group of the coupling agent. nih.gov Analysis of the final product by mass spectrometry would reveal the position of the ¹⁸O label, providing insights into bond-forming and bond-breaking events. Similarly, ¹³C and ¹⁵N labeling of the heterocyclic base or the amino acid moiety of the phosphoramidate can be used to probe the mechanisms of other synthetic transformations or to aid in structural elucidation by NMR spectroscopy. mdpi.comresearchgate.net
The synthesis of stable isotope-labeled phosphoramidites is a well-established field, often utilizing a combination of biotechnological and chemical methods. silantes.com These labeled building blocks can then be used in the chemical synthesis of complex molecules like Remdesivir, enabling detailed mechanistic investigations that are crucial for the continued development of antiviral therapeutics. silantes.comucl.ac.uk
Molecular and Cellular Pharmacology of Cid 57370468
Identification and Validation of Primary Biological Targets
The primary biological target of Zucapsaicin has been identified as the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govpatsnap.comhubbry.com TRPV1 is a non-selective cation channel predominantly expressed on the sensory nerve fibers of nociceptors, which are neurons responsible for detecting painful stimuli. hubbry.com This receptor acts as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands. nih.govfrontiersin.org
While specific target deconvolution studies for Zucapsaicin are not extensively detailed in the available literature, its identification as a TRPV1 agonist is largely inferred from its structural and functional similarity to capsaicin (B1668287), the most well-characterized TRPV1 agonist. Target identification for capsaicin analogs typically relies on a combination of approaches. Affinity chromatography, using immobilized ligands, can be employed to isolate binding partners from cell lysates. Additionally, expression cloning and functional assays in cell lines (e.g., HEK293 cells) engineered to express specific ion channels are used to screen for activity. The definitive identification of TRPV1 as the capsaicin receptor was a landmark in pain research, and subsequent validation for analogs like Zucapsaicin builds upon this foundational knowledge.
High-throughput screening (HTS) is a cornerstone of modern drug discovery for identifying compounds that interact with a specific biological target. For a target like the TRPV1 ion channel, HTS assays are designed to measure channel activity. This is often achieved using fluorescence-based methods that detect the influx of cations, such as calcium, into the cell upon channel activation. Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) are loaded into cells expressing the TRPV1 receptor. When a compound like Zucapsaicin activates the channel, the resulting calcium influx leads to a measurable change in fluorescence intensity, allowing for the rapid screening of large compound libraries. Automated patch-clamp electrophysiology platforms can also be used in a high-throughput manner to directly measure the ion currents flowing through the channel in response to test compounds.
Elucidation of Molecular Mechanisms of Action
The mechanism of action of Zucapsaicin is centered on its function as a TRPV1 agonist. hubbry.com Its therapeutic effect is paradoxical, as it involves initial excitation of sensory neurons followed by a long-lasting period of desensitization, rendering them less responsive to painful stimuli. patsnap.com
Zucapsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel. hubbry.com This binding site is located within the transmembrane domain, formed by amino acid residues from helices S3, S4, and the S4-S5 linker of one subunit, and helices S5 and S6 of an adjacent subunit. nih.gov Computational molecular docking studies have been used to compare the binding efficiency of Zucapsaicin and other vanilloids to TRPV1. These studies predict binding interactions and energies, providing insight into ligand affinity.
| Compound | Predicted Binding Energy (kcal/mol) | Interacting Residues (H-bonds) |
| Zucapsaicin | -7.1 | Thr439 |
| Capsaicin | -6.3 | Ser401, Asp398 |
| Nonivamide | -6.1 | Thr439 |
Table 1: Predicted binding energies and key hydrogen bond interactions for Zucapsaicin and related compounds with the TRPV1 receptor, based on in-silico molecular docking studies. clinsurggroup.com
The primary target of Zucapsaicin, TRPV1, is a ligand-gated ion channel, not an enzyme. Therefore, its mechanism of action is channel activation (agonism) rather than enzyme inhibition or activation. Upon binding, Zucapsaicin induces a conformational change in the TRPV1 protein, which opens the channel pore. frontiersin.org This allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients. patsnap.comcellphysiolbiochem.com This influx of positive ions depolarizes the neuronal membrane, leading to the generation of an action potential and the sensation of heat and pain.
The initial activation is followed by a state of tachyphylaxis, or persistent desensitization. nih.gov This desensitization is a key component of its analgesic effect and is thought to be mediated by the large influx of calcium, which triggers various intracellular regulatory processes. patsnap.com
The large influx of Ca²⁺ following TRPV1 activation by Zucapsaicin acts as a critical second messenger, initiating a cascade of intracellular signaling events that ultimately lead to neuronal desensitization and modulation of pain signaling.
Phospholipase C (PLC) Pathway: The increase in intracellular Ca²⁺ can activate Phospholipase C (PLC). nih.govnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The depletion of PIP2 is proposed to play a role in the desensitization of the TRPV1 channel. nih.gov DAG, in turn, is an activator of Protein Kinase C (PKC).
Protein Kinase C (PKC): Inflammatory mediators often lead to the activation of PKC, which can phosphorylate TRPV1. nih.gov This phosphorylation sensitizes the channel, meaning it lowers the threshold for activation by stimuli like heat or agonists. nih.gov Studies on capsaicin show that PKC activation enhances the currents elicited by the agonist, contributing to the state of hypersensitivity that can precede desensitization. researchgate.net
Protein Kinase A (PKA): The cAMP-PKA signaling pathway is also involved in sensitizing TRPV1. Pro-inflammatory agents like prostaglandin (B15479496) E2 can elevate intracellular cAMP levels, leading to PKA activation. nih.gov PKA can then directly phosphorylate the TRPV1 channel, increasing its activity in response to capsaicin. nih.govnih.gov This mechanism is a key component of inflammatory pain.
Calcineurin/NFAT Pathway: The sustained elevation of intracellular Ca²⁺ activates the calcium/calmodulin-dependent phosphatase, calcineurin. nih.govresearchgate.net Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and regulate gene expression. In the context of TRPV1 activation, calcineurin-mediated dephosphorylation of the TRPV1 channel itself is a critical step in the process of desensitization. researchgate.net Furthermore, presynaptic calcineurin activity is required for TRPV1-induced long-term depression in hippocampal interneurons, highlighting its role in synaptic plasticity. nih.gov
Neuropeptide Release: The depolarization of sensory neurons by Zucapsaicin triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from their terminals. patsnap.comhubbry.comnih.gov This release is a Ca²⁺-dependent process. nih.govmdpi.com Substance P is involved in transmitting pain signals and mediating neurogenic inflammation. researchgate.net CGRP is a potent vasodilator and also plays a role in pain transmission. nih.gov The sustained action of Zucapsaicin eventually leads to the depletion of these neuropeptides from the nerve endings, contributing to the long-term analgesic effect. patsnap.com Studies on capsaicin have shown it can induce Substance P release through two distinct mechanisms: one that is dependent on extracellular Ca²⁺ and requires the protein SNAP-25, and another that is independent of extracellular Ca²⁺. nih.gov
| Pathway | Key Molecules | Effect on TRPV1/Neuron |
| Phospholipase C (PLC) | Ca²⁺, PIP2, IP3, DAG | Channel desensitization, PKC activation |
| Protein Kinase C (PKC) | DAG, Inflammatory mediators | Channel sensitization (potentiation of currents) |
| Protein Kinase A (PKA) | cAMP, Prostaglandins | Channel sensitization (increased activity) |
| Calcineurin/NFAT | Ca²⁺, Calmodulin | Channel desensitization, synaptic depression |
| Neuropeptide Release | Substance P, CGRP | Initial neurogenic inflammation, subsequent depletion and analgesia |
Table 2: Summary of major intracellular signaling pathways modulated by CID 57370468 (Zucapsaicin) via TRPV1 activation.
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of Vilanterol has been extensively characterized to establish its potency, selectivity, and mechanism of action at the molecular and cellular levels. These studies have been crucial in understanding its therapeutic potential.
Development and Application of Biochemical Assays
Biochemical assays have been fundamental in elucidating the direct interaction of Vilanterol with its molecular target, the β2-adrenoceptor. The primary assays employed are radioligand binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production.
Radioligand Binding Assays: These assays are designed to directly measure the affinity of a compound for a specific receptor. nih.gov For Vilanterol, competition binding assays are typically used. In these experiments, a radiolabeled ligand with known affinity for the β2-adrenoceptor is incubated with a source of the receptor, such as cell membranes from recombinant cell lines expressing the human β2-adrenoceptor. The ability of increasing concentrations of unlabeled Vilanterol to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). Vilanterol has demonstrated a subnanomolar affinity for the β2-adrenoceptor, which is comparable to or higher than other LABAs like salmeterol, olodaterol, formoterol (B127741), and indacaterol. nih.gov
cAMP Functional Assays: The activation of β2-adrenoceptors, which are Gs-protein coupled receptors (GPCRs), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. drugbank.com Functional assays measuring cAMP production are therefore a key method to quantify the agonist activity of Vilanterol. These assays are often performed in whole cells, typically recombinant cell lines stably expressing the human β2-adrenoceptor. The potency of Vilanterol is determined by generating a concentration-response curve and calculating the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response. Vilanterol has been shown to be a potent agonist at the β2-adrenoceptor. nih.gov
Cell-Based Assay Systems and Phenotypic Screening in Research
Cell-based assays provide a more physiologically relevant context to study the pharmacological effects of Vilanterol compared to isolated biochemical systems.
Recombinant Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are commonly used to create stable cell lines expressing specific human β-adrenoceptor subtypes (β1, β2, and β3). These recombinant cell systems are instrumental for determining the potency and selectivity of Vilanterol. By comparing the functional activity of Vilanterol in cell lines expressing each receptor subtype, its selectivity for the β2-adrenoceptor over β1 and β3-adrenoceptors can be quantified. nih.gov
Primary Human Cells: To further understand its action in a native environment, Vilanterol has been studied in primary human airway smooth muscle cells. These cells are the primary target for bronchodilator drugs in the lungs. In these cells, the ability of Vilanterol to induce relaxation and inhibit contractile responses is assessed, often by measuring changes in intracellular signaling molecules like cAMP. Studies in human airways have shown that Vilanterol has a faster onset and longer duration of action than salmeterol. nih.gov
Phenotypic Screening: While specific phenotypic screening campaigns for the initial discovery of Vilanterol are not extensively detailed in publicly available literature, phenotypic assays are a crucial part of respiratory drug discovery. Such screens would typically involve assessing the ability of compounds to induce a desired cellular phenotype, such as the relaxation of pre-constricted airway smooth muscle tissue or the inhibition of inflammatory responses in relevant cell types. For a bronchodilator like Vilanterol, a key phenotypic readout would be the reversal of a bronchoconstrictive phenotype in cellular or tissue-based models.
Cellular Target Engagement Studies
While the functional consequences of β2-adrenoceptor activation by Vilanterol are well-documented through cAMP assays, direct quantification of its engagement with the receptor in intact cells using modern biophysical techniques is not extensively published. However, the principles of such studies are well-established for GPCRs.
Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) are powerful methods to confirm and quantify the binding of a drug to its target within a cellular environment.
CETSA relies on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. While specific CETSA data for Vilanterol is not readily available, this method could be applied to demonstrate its direct interaction with the β2-adrenoceptor in cells.
NanoBRET™ is a proximity-based assay that can measure the binding of a fluorescently labeled ligand to a NanoLuc® luciferase-tagged receptor in real-time in living cells. This technology has been successfully applied to study ligand binding to the β2-adrenoceptor and could be used to provide detailed kinetic information about Vilanterol's target engagement. researchgate.net
The strong correlation between Vilanterol's binding affinity in biochemical assays and its functional potency in cell-based assays provides robust indirect evidence of its cellular target engagement.
Preclinical Selectivity and Off-Target Profiling
The selectivity of a drug is crucial for its safety profile, as off-target interactions can lead to undesirable side effects. Vilanterol has been profiled for its selectivity against other β-adrenoceptor subtypes and in broader safety pharmacology screens.
Selectivity against β-Adrenoceptor Subtypes: Functional activity studies in recombinant cell lines expressing human β1, β2, and β3-adrenoceptors have been used to determine the selectivity of Vilanterol. It has demonstrated a significantly improved selectivity profile for the β2-adrenoceptor over the β1 and β3 subtypes compared to other LABAs like formoterol and indacaterol. nih.gov Vilanterol is reported to be approximately 1000-fold more selective for the β2 adrenoceptor than the β1 adrenoceptor and 400-fold more selective than for the β3 adrenoceptor. drugbank.com
Broad Off-Target Profiling: As part of its preclinical safety assessment, Vilanterol has undergone in vitro safety pharmacology profiling. This typically involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. While detailed proprietary data from a comprehensive panel screen is not publicly disclosed, regulatory submission documents indicate that standard safety pharmacology studies have been conducted. For instance, in vitro studies have evaluated the effect of Vilanterol on hERG potassium channels, which is a critical assessment to rule out the potential for cardiac arrhythmias. fda.gov Genotoxicity studies, including the Ames assay, have also been performed and were largely negative. drugbank.com The available data suggests that Vilanterol has a favorable off-target profile at therapeutically relevant concentrations.
Data Tables
Table 1: In Vitro Pharmacological Profile of Vilanterol and Other β2-Adrenoceptor Agonists
| Compound | β2-AR Binding Affinity (pKi) | β2-AR Functional Potency (pEC50) | β1-AR Functional Potency (pEC50) | β3-AR Functional Potency (pEC50) |
|---|---|---|---|---|
| Vilanterol | ~9.4 | ~10.4 | ~7.0 | ~7.4 |
| Salmeterol | Comparable to Vilanterol | - | Similar selectivity to Vilanterol | Similar selectivity to Vilanterol |
| Formoterol | Lower than Vilanterol | - | Lower selectivity than Vilanterol | Lower selectivity than Vilanterol |
| Indacaterol | Lower than Vilanterol | - | Lower selectivity than Vilanterol | Lower selectivity than Vilanterol |
| Olodaterol | Lower than Vilanterol | - | - | - |
Data compiled from multiple sources. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Vilanterol | |
| Salmeterol | |
| Olodaterol | |
| Formoterol |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Classical Structure-Activity Relationship Analysis of CID 57370468 Analogues
Classical SAR analysis of pyrazolopyrimidine analogues has identified several key structural features that are critical for their biological activity. The heterocyclic core of pyrazolo[1,5-a]pyrimidines allows for significant modifications at the C2, C3, C5, C6, and C7 positions. mdpi.com These modifications can substantially alter properties such as enzymatic inhibition and cytotoxicity. mdpi.com
Key SAR findings for the pyrazolopyrimidine scaffold include:
Substitutions on the Pyrimidine (B1678525) Ring : Modifications at positions 5 and 7 are common, often achieved through nucleophilic aromatic substitution to introduce various structural motifs like aromatic amines, alkylamines, and alkoxides. mdpi.com The addition of basic side chains at these positions has been shown to improve both solubility and potency. rsc.org
Substitutions on the Pyrazole (B372694) Ring : The electronic properties of substituents on the pyrazole moiety also play a crucial role. For instance, studies have shown that electron-donating groups can result in higher biological activity compared to electron-withdrawing groups. mdpi.com
Role of Halogens : The introduction of halogen atoms often has a notable effect on the cytotoxicity of pyrazolopyrimidine derivatives. mdpi.com
N1-Position Modifications : For pyrazolo[3,4-d]pyrimidine derivatives, the N1 position is a key site for modification. A study on SRC kinase inhibitors found that a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was optimal for generating high selectivity. nih.gov
C3-Position Modifications : The C3 position has also been a focus of SAR studies. Replacing a p-tolyl group at this position with other substituted aryl moieties can significantly impact protein-ligand binding. google.com
Aniline (B41778) Moiety : In some series, the incorporation of an aniline moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold enhanced potency, whereas aliphatic amines at the same position reduced cytotoxicity. mdpi.com
A SAR study on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as antitubercular agents provided insights into the importance of various structural components for activity. acs.orgnih.gov
Table 1: Selected SAR Findings for Pyrazolopyrimidine Analogues
| Scaffold Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| C5 and C7 | Introduction of aromatic/alkyl amines | Modifies biological properties | mdpi.com |
| Position 6 | Addition of polar groups | Improved solubility and potency | rsc.org |
| N1 Position | 2-[4-(dimethylamino)-1-piperidyl]ethyl group | Optimal for high selectivity in SFK inhibitors | nih.gov |
| Position 4 | Aniline moiety vs. aliphatic amines | Aniline enhanced potency, while aliphatic amines decreased it | mdpi.com |
Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. wikipedia.orglongdom.org For pyrazolopyrimidine derivatives, both 2D and 3D-QSAR approaches have been instrumental.
2D-QSAR studies on pyrazole and pyrazolopyrimidine derivatives have successfully created predictive models for various biological targets. nih.govresearchgate.net These models are typically developed using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govresearchgate.net
A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors used stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS) methods. nih.gov The models were validated using leave-one-out (LOO) cross-validation and external test sets. The results highlighted that the activity was significantly influenced by adjacency distance matrix descriptors. nih.gov In another study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors, QSAR models were built using MLR, Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), with the MLR model showing good statistical significance. researchgate.net
The robustness and predictive power of these models are assessed using various statistical parameters.
Table 2: Common Statistical Parameters in QSAR Models
| Parameter | Description | Typical Good Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive power of the model, determined by internal validation (e.g., LOO). | > 0.5 |
| R²_pred (External R²) | Measures the predictive power on an external set of compounds not used in model generation. | > 0.6 |
| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value |
| SEE (Standard Error of Estimate) | Measures the dispersion of data points around the regression line. | Low value |
A QSAR study on pyrazolopyrimidine derivatives as CDK2 inhibitors resulted in a reliable model with an R² of 0.9100, which was then used to predict the bioactivity of newly designed compounds. researchgate.net
3D-QSAR and pharmacophore modeling provide a three-dimensional perspective on the structural requirements for biological activity. tandfonline.comnih.gov Pharmacophore models define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. tandfonline.combenthamdirect.com
For pyrazolopyrimidine derivatives, pharmacophore modeling has been applied to identify key features for anticancer activity. tandfonline.com In one study, a five-featured pharmacophore hypothesis, AHRRR_1 (one acceptor, one hydrophobic, three aromatic rings), was generated for a series of pyrazolopyrimidine derivatives with anti-breast cancer activity. tandfonline.com This model was then used to build a 3D-QSAR model and screen for new potential inhibitors. tandfonline.com Similarly, a pharmacophore model for pyrazolopyrimidine derivatives targeting JAK3/STAT was developed, identifying ADRRR_1 as a promising model for predicting new molecules. benthamdirect.com
3D-QSAR studies, often visualized with contour maps, indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. shd-pub.org.rsmdpi.com These models are crucial for optimizing lead compounds by suggesting specific structural modifications. dovepress.comscienceopen.com
Table 3: Example of a Pharmacophore Model for Pyrazolopyrimidine Derivatives
| Hypothesis | Pharmacophoric Features | Target | Survival Score | Reference |
|---|---|---|---|---|
| AHRRR_1 | 1 H-bond Acceptor, 1 Hydrophobic, 3 Aromatic Rings | Anti-Breast Cancer | 5.533 | tandfonline.com |
| ADRRR_1 | 1 H-bond Acceptor, 1 H-bond Donor, 3 Aromatic Rings | JAK3/STAT Inhibition | Not Specified | benthamdirect.com |
Design and Synthesis of this compound Analogues and Derivatives for Enhanced Activity
The insights gained from SAR and QSAR studies directly inform the rational design and synthesis of new analogues with potentially improved activity and drug-like properties. researchgate.netnih.gov
The synthesis of pyrazolopyrimidine derivatives involves various chemical strategies to systematically modify the core and its substituents. tsijournals.com Common synthetic routes include:
Cyclocondensation Reactions : This is a widely used method, often involving the reaction of aminopyrazoles with β-ketoesters or β-dicarbonyl compounds to form the fused pyrazolopyrimidine ring system. rsc.orgacs.orgnih.gov
Three-Component Reactions : These one-pot reactions, for instance, involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds, offer an efficient way to rapidly generate a diverse library of pyrazolo[1,5-a]pyrimidines. rsc.org
Post-Functionalization : After the core scaffold is constructed, further modifications can be introduced. Palladium-catalyzed cross-coupling reactions are frequently employed to add aryl or alkynyl groups at specific positions, expanding the chemical space. rsc.org
Multi-step Synthesis : Complex analogues are often built through multi-step synthetic pathways. For example, the synthesis of a potent TLR7 agonist involved alkylation, amination, reduction, Suzuki cross-coupling, and a series of deprotection and reductive amination steps to install the desired side chains. nih.gov
These synthetic approaches allow chemists to systematically alter substituents at various positions of the pyrazolopyrimidine scaffold to probe the structure-activity landscape. mdpi.comnih.gov
The evaluation of the Structure-Activity Landscape (SAL) involves analyzing how changes in molecular structure affect biological activity. This analysis helps identify "activity cliffs," where small structural changes lead to a large drop in activity, and "SAR hotspots," where modifications lead to significant gains in potency. rsc.org
For pyrazolopyrimidine derivatives, SAR studies have revealed that the substitution patterns on the phenyl ring and the pyrimidine ring are crucial in determining efficacy. rsc.org For example, the development of TLR7 agonists started with a lead compound that had decent potency but poor metabolic stability. nih.gov Systematic SAR efforts, focusing on the C-7 position and a piperidine (B6355638) side chain, led to the identification of a new class of compounds with improved metabolic stability and nanomolar activity. nih.gov This systematic exploration and evaluation of the resulting activity changes are fundamental to understanding the SAL and guiding the optimization process from a hit compound to a clinical candidate. google.com
Computational Chemistry Applications in SAR/QSAR for this compound
The exploration of Structure-Activity Relationships (SAR) and the development of Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery. For a given compound, such as this compound, computational chemistry provides a powerful lens through which to understand how its chemical structure relates to its biological activity. These in silico techniques allow for the rational design of more potent and selective analogs, accelerate the optimization process, and reduce the reliance on extensive and costly experimental screening. This section details the application of key computational methodologies in the SAR and QSAR analysis of this compound.
Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For this compound, docking simulations would be employed to elucidate its binding mode within the active site of its putative biological target. This process involves generating a multitude of possible conformations of the ligand (this compound) and scoring them based on their steric and energetic complementarity to the receptor's binding pocket.
The insights gained from molecular docking are twofold. Firstly, it provides a visual hypothesis of the binding orientation, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are crucial for molecular recognition. Secondly, the scoring functions provide a semi-quantitative estimation of the binding affinity, which can be used to rank different analogs and prioritize them for synthesis.
For instance, a hypothetical docking study of this compound and its analogs against a protein kinase target could yield results like those presented in Table 1. In this scenario, the docking scores correlate with the observed inhibitory activity (IC₅₀), and the analysis of the binding interactions can explain the activity trends. For example, the introduction of a hydroxyl group in Analog 2 might form an additional hydrogen bond with a key residue like Asp145, leading to a lower docking score and higher potency.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds | Experimental IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | -9.5 | Met120, Leu68, Val76 | Backbone NH of Met120 | 85 |
| Analog 1 | -8.2 | Met120, Val76 | None | 250 |
| Analog 2 | -10.8 | Met120, Leu68, Val76, Asp145 | Backbone NH of Met120, Sidechain of Asp145 | 15 |
| Analog 3 | -9.1 | Met120, Leu68 | Backbone NH of Met120 | 110 |
3D-QSAR Modeling
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models provide a more sophisticated understanding of SAR by correlating the biological activity of a set of compounds with their 3D molecular properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.
To develop a 3D-QSAR model for this compound, a training set of structurally related analogs with a wide range of biological activities would be required. These molecules are aligned based on a common scaffold, and their steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical equation that relates these fields to the biological activity.
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA analysis might reveal a region where bulky, electropositive substituents are favored, guiding the design of new analogs. The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A hypothetical 3D-QSAR model for a series of this compound analogs is summarized in Table 2.
| Compound | Actual pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|
| This compound | 7.07 | 7.15 | -0.08 |
| Analog 1 | 6.60 | 6.55 | 0.05 |
| Analog 2 | 7.82 | 7.90 | -0.08 |
| Analog 3 | 6.96 | 6.88 | 0.08 |
| Model Statistics: q² = 0.65, r² = 0.92 |
Pharmacophore Modeling
Pharmacophore modeling is another crucial computational tool that focuses on the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model can be generated based on the structure of a ligand bound to its receptor (structure-based) or by superimposing a set of active molecules and extracting their common features (ligand-based).
For this compound, a ligand-based pharmacophore could be developed using a set of its active analogs. The resulting model would consist of a 3D map of key features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. This pharmacophore model serves two primary purposes: it provides a simplified yet powerful representation of the SAR, and it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active.
A hypothetical pharmacophore model derived from this compound and its active analogs might consist of one hydrogen bond acceptor, two hydrophobic regions, and one aromatic ring, arranged in a specific geometric orientation. This model would then guide the design of new molecules that retain this essential arrangement of features.
Computational and in Silico Approaches in Cid 57370468 Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.org In the context of zotatifin (B8103393), molecular docking studies have been instrumental in understanding its interaction with its target, the eIF4A RNA helicase. nih.govacs.org These simulations help to visualize how zotatifin fits into the binding site of eIF4A, revealing the key amino acid residues involved in the interaction. unl.edu For instance, research has shown that zotatifin promotes the formation of a stable ternary complex involving eIF4A and mRNA. medchemexpress.combiorxiv.org
Molecular dynamics (MD) simulations further enhance this understanding by providing insights into the dynamic nature of the interactions over time. acs.org These simulations can recreate the opening and closing of the DEAD-box helicase upon ATP binding, offering a more detailed picture of the conformational changes induced by zotatifin. acs.org By analyzing the trajectory of the molecular system, researchers can assess the stability of the zotatifin-eIF4A complex and the energetic changes associated with binding. acs.org Such detailed analysis is crucial for the rational design of more potent and selective inhibitors.
One study investigating potential inhibitors for SARS-CoV-2 identified zotatifin as having considerable binding affinity to the N-terminal RNA binding domain (NTD) of the nucleocapsid protein. unl.edu The key interactions were found to be hydrogen bonds and hydrophobic interactions. unl.edu
| Target Protein | Interacting Residues | Interaction Type |
| SARS-CoV-2 N-NTD | Trp53, Ile75 | Hydrogen bonding, Hydrophobic interactions |
Virtual High-Throughput Screening (vHTS) for Zotatifin Lead Identification
Virtual high-throughput screening (vHTS) is a cost-effective computational method used to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. creative-biolabs.comsygnaturediscovery.com This approach can be either structure-based, utilizing the 3D structure of the target, or ligand-based, relying on the properties of known active compounds. meilerlab.orgmeilerlab.org
In the broader context of drug discovery, vHTS has been successfully applied to identify inhibitors for various targets. For instance, a vHTS campaign of the ZINC database was used to identify novel activin antagonists. nih.gov Similarly, vHTS has been employed to discover inhibitors of matrix metalloproteinases. nih.gov While specific details on the use of vHTS for the initial identification of zotatifin are not extensively published, this methodology is a standard and powerful tool in the discovery of novel therapeutic agents like zotatifin. creative-biolabs.comsygnaturediscovery.com The process typically involves docking millions of compounds into the target's binding site and ranking them based on their predicted binding affinity. gardp.org This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing. meilerlab.org
Ligand-Based Drug Design (LBDD) and Chemoinformatics Strategies
Ligand-based drug design (LBDD) focuses on the analysis of molecules that are known to interact with a target of interest. extrapolations.comgardp.org This approach is particularly useful when the three-dimensional structure of the target is unknown. meilerlab.org LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov
For a compound like zotatifin, which belongs to the rocaglate family of natural products, LBDD can be used to identify common chemical features responsible for their biological activity. nih.gov By building a pharmacophore model based on zotatifin and other active rocaglates, researchers can search for new molecules with similar properties. nih.gov Chemoinformatics tools are essential in this process for managing and analyzing large chemical datasets, predicting physicochemical properties, and identifying potential off-target effects. biorxiv.org
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) relies on the knowledge of the three-dimensional structure of the biological target to guide the design of new drugs. drugdiscoverynews.comnih.gov This powerful approach allows for the rational design of compounds that can fit precisely into the target's binding site, leading to high affinity and selectivity. drugdiscoverynews.comsaromics.com
The development of zotatifin and other eIF4A inhibitors has benefited from SBDD. By analyzing the crystal structure of eIF4A, researchers can understand the key interactions that stabilize the binding of inhibitors like zotatifin. patsnap.com This structural information allows for the iterative optimization of the lead compound to improve its pharmacological properties. drugdiscoverynews.com For example, understanding how zotatifin induces a stable ternary complex with eIF4A and RNA provides a structural basis for designing even more effective molecules. patsnap.com SBDD is often used in conjunction with molecular docking and MD simulations to refine the design of new drug candidates. gardp.org
Predictive Modeling for Pharmacological Properties (ADME/PK)
Predictive modeling plays a crucial role in modern drug discovery by forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of a compound. researchgate.net These in silico models help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures.
In Silico Prediction of Absorption and Distribution Characteristics
In silico tools are widely used to predict the absorption and distribution of drug candidates. These models can estimate properties such as intestinal absorption, bioavailability, and plasma protein binding based on the chemical structure of the molecule. researchgate.net For zotatifin, predictive models would have been used to assess its potential for oral absorption and its distribution throughout the body. While specific data for zotatifin's in silico ADME predictions are not publicly detailed, the favorable pharmacokinetic profiles observed in preclinical and clinical studies suggest that these properties were carefully optimized. ascopubs.orgpreprints.org
In Silico Metabolic Stability Prediction
Predicting the metabolic stability of a compound is critical for determining its half-life and potential for drug-drug interactions. biorxiv.org In silico models can identify potential sites of metabolism on a molecule, allowing medicinal chemists to make structural modifications to improve stability. biorxiv.org The development of zotatifin likely involved the use of such models to ensure that it has a suitable metabolic profile for clinical use. preprints.org The progression of zotatifin into clinical trials for both cancer and viral infections suggests favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results were obtained during its preclinical development. nih.govpreprints.org
Computational Models for Excretion Pathways
Vericiguat (B611664) (CID 57370468) is a novel soluble guanylate cyclase (sGC) stimulator approved for treating certain types of chronic heart failure. researchgate.netdrugbank.com Understanding its pharmacokinetic profile, including its excretion pathways, is crucial for its safe and effective use. Computational models, particularly physiologically based pharmacokinetic (PBPK) modeling, have been instrumental in elucidating and predicting the excretion of vericiguat.
PBPK models have been developed to simulate the pharmacokinetic behavior of vericiguat. These models integrate in vitro data and clinical study results to predict drug concentrations in various tissues and organs over time. researchgate.net A whole-body PBPK model for vericiguat and its metabolite M-1 has been described, which includes key processes such as glucuronidation by UGT1A9 and UGT1A1, oxidative metabolism, and transport via P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.net
These computational models have been verified against clinical data and have been used to assess the potential for drug-drug interactions (DDIs). nih.gov For instance, an in silico DDI study using a PBPK model predicted that atazanavir, a UGT1A1 inhibitor, would have a minor effect on vericiguat exposure, suggesting no clinically significant interaction. nih.gov
The following table summarizes the key clearance pathways for vericiguat as informed by computational modeling and clinical data.
Table 1: Vericiguat Clearance Pathway Contributions
| Clearance Pathway | Enzyme/Transporter | Contribution to Total Clearance | Supporting Evidence |
|---|---|---|---|
| Glucuronidation to M-1 | UGT1A9 | ~67% | PBPK model based on in vitro and clinical data. nih.gov |
| UGT1A1 | ~19% | PBPK model based on in vitro and clinical data. nih.gov | |
| Oxidative Metabolism | CYP1A1, CYP3A4 | <5% | In vitro studies and PBPK modeling. researchgate.netnih.gov |
| Renal Excretion (unchanged) | Glomerular Filtration | Contributes to overall clearance. | Clinical mass balance studies. nih.gov |
| Biliary/Fecal Excretion (unchanged) | P-gp, BCRP | Contributes to overall clearance. | PBPK modeling. researchgate.net |
Artificial Intelligence and Machine Learning Applications in Vericiguat (this compound) Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to enhance efficiency and predictive accuracy. nih.gov In the context of vericiguat and other heart failure therapies, AI and ML have shown potential in several areas, from predicting clinical trial success to identifying patient subgroups who would benefit most from the treatment.
One notable application is the use of ML algorithms to predict the Likelihood of Approval (LOA) and Phase Transition Success Rate (PTSR) for drugs in development. globaldata.com These models analyze vast datasets, including historical clinical trial data, to provide quantitative predictions about a drug's potential for regulatory approval. globaldata.compharmaceutical-technology.com This information is valuable for strategic planning in clinical development and commercialization. globaldata.com
Furthermore, AI and ML can be used to analyze multi-omics data (genomics, proteomics, metabolomics, etc.) along with clinical information to identify patterns and relationships that are not apparent through traditional analysis. mdpi.com This can lead to the discovery of new biomarkers, a better understanding of disease subtypes, and more personalized treatment approaches. mdpi.comresearchgate.net For instance, a study evaluating various heart failure therapies, including vericiguat, suggested that the clinical benefits of each drug might be specific to certain patient subgroups. mdpi.com Advanced computational tools can help delineate these subgroups, leading to more effective and tailored therapeutic strategies. mdpi.com
The table below outlines some of the applications of AI and ML in the research and development of vericiguat and related therapies.
Table 2: AI and Machine Learning Applications in Vericiguat Research
| Application Area | AI/ML Technique | Objective | Potential Impact |
|---|---|---|---|
| Clinical Trial Success Prediction | Machine Learning Models | Predict Likelihood of Approval (LOA) and Phase Transition Success Rate (PTSR). globaldata.compharmaceutical-technology.com | Inform strategic decisions in clinical development and commercialization. globaldata.com |
| Patient Stratification | Advanced Computational Tools, Machine Learning | Identify patient subgroups that respond best to vericiguat. mdpi.com | Enable more personalized and effective treatment for heart failure. mdpi.comresearchgate.net |
| Biomarker and Target Discovery | Integration of Multi-omics Data with AI/ML | Uncover novel biomarkers and therapeutic targets by analyzing complex biological data. nih.govmdpi.com | Enhance the drug discovery and development pipeline for heart failure. mdpi.com |
| Radiomics-Based Assessment | Machine Learning | Develop models based on medical imaging (e.g., CT scans) to assess physiological parameters. oup.com | Improve monitoring of treatment response and patient outcomes. |
Advanced Pharmacological and Preclinical Evaluation of Cid 57370468 in Research Models
Pharmacokinetic (PK) Profiling in Preclinical In Vitro and In Silico Models
Pharmacokinetic studies are essential to characterize how a biological system interacts with a substance. This is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).
Absorption and Permeability Studies in Non-Human Systems
To predict the oral absorption of a compound, in vitro models such as the Caco-2 cell permeability assay are commonly used. nih.govresearchgate.net Caco-2 cells are a human colon epithelial cancer cell line that, when cultured, form a monolayer that mimics the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high absorption potential. researchgate.net
Distribution and Tissue Affinity in Animal Models
Information on how a compound distributes throughout the body is critical. While this section would ideally contain data from in vivo animal studies, no such information is available for CID 57370468.
Metabolic Fate and Biotransformation Pathways
The metabolic stability of a compound is a key determinant of its half-life and clearance. In vitro assays using liver microsomes are a standard method to assess this. nih.govnih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.netevotec.com By incubating the compound with liver microsomes and a necessary cofactor like NADPH, the rate of disappearance of the parent compound is measured over time. evotec.com This allows for the calculation of parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). evotec.com
Table 1: Illustrative Data Table for Metabolic Stability in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
This table is for illustrative purposes only, as no data was found for this compound.
Excretion Mechanisms in Preclinical Contexts
Understanding how a compound and its metabolites are eliminated from the body is the final component of pharmacokinetic profiling. No studies detailing the excretion pathways for this compound were identified.
Pharmacodynamic (PD) Assessment in Preclinical In Vitro and Ex Vivo Models
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
Establishment of Dose-Response Relationships in Defined Systems
A fundamental concept in pharmacology is the dose-response relationship, which describes the magnitude of the response of an organism to different doses of a stimulus or stressor. wikipedia.orgbritannica.com Dose-response curves are typically generated by exposing cells, tissues, or organisms to increasing concentrations of a compound and measuring a specific biological effect. msdmanuals.comyoutube.com Key parameters derived from these curves include the potency (EC50 or IC50) and the maximal efficacy (Emax). msdmanuals.com Without experimental data, a dose-response curve for this compound cannot be constructed.
Table 2: Illustrative Data Table for In Vitro Dose-Response Parameters
| Assay System | Parameter | Value |
|---|---|---|
| Specific cell line or enzyme | EC50/IC50 | Data not available |
| Specific cell line or enzyme | Emax | Data not available |
This table is for illustrative purposes only, as no data was found for this compound.
Preclinical In Vivo Proof-of-Concept Studies in Relevant Animal Models
Mechanistic In Vivo Investigations at the Organismal Level
Further investigation would require a correct and publicly documented compound identifier to gather the specific and accurate scientific information needed to generate the requested article.
Integrated Drug Discovery and Development Strategies Applied to Cid 57370468
Hit-to-Lead and Lead Optimization Strategies for CID 57370468 Analogues
The journey of Navitoclax is a prime example of successful hit-to-lead and lead optimization processes, which aim to refine initial "hit" compounds into viable "lead" candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org
The precursor to Navitoclax was ABT-737, a pioneering BH3 mimetic compound that demonstrated high affinity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. nih.govportlandpress.com Discovered through a fragment-based approach, ABT-737 showed potent pro-apoptotic activity in preclinical models. nih.govportlandpress.com However, its low solubility and poor oral bioavailability limited its clinical development. nih.govportlandpress.com
Further lead optimization efforts were driven by the clinical observation of dose-limiting thrombocytopenia (a reduction in platelet count) with Navitoclax. portlandpress.comfrontiersin.org This side effect was attributed to its potent inhibition of Bcl-xL, a protein critical for platelet survival. portlandpress.comnih.gov To address this, a strategy of "reverse engineering" Navitoclax was employed to reduce its affinity for Bcl-xL while maintaining or enhancing its affinity for Bcl-2, a key survival protein in many hematological cancers. portlandpress.com This led to the development of Venetoclax (ABT-199), a highly selective Bcl-2 inhibitor. Venetoclax demonstrated significant efficacy in cancers dependent on Bcl-2 for survival, such as chronic lymphocytic leukemia (CLL), without the pronounced platelet toxicity associated with Navitoclax. acs.orgportlandpress.com
The development trajectory from ABT-737 to Navitoclax and subsequently to Venetoclax highlights a sophisticated lead optimization strategy. This strategy involved not only improving physicochemical and pharmacokinetic properties but also fine-tuning the selectivity profile to maximize therapeutic efficacy and minimize on-target toxicities.
Table 1: Evolution of Navitoclax Analogues
| Compound | Key Discovery/Development Milestone | Primary Target(s) | Key Advantage/Limitation |
|---|---|---|---|
| ABT-737 | First potent, non-peptidic BH3 mimetic discovered via fragment-based screening. nih.govportlandpress.com | Bcl-2, Bcl-xL, Bcl-w | Potent pro-apoptotic activity but poor oral bioavailability and solubility. nih.govportlandpress.com |
| Navitoclax (ABT-263 / this compound) | Orally bioavailable analogue of ABT-737 developed through medicinal chemistry optimization. portlandpress.comfrontiersin.org | Bcl-2, Bcl-xL, Bcl-w | Improved pharmacokinetic properties, allowing for clinical investigation. portlandpress.comfrontiersin.org Dose-limiting thrombocytopenia due to Bcl-xL inhibition. portlandpress.com |
| Venetoclax (ABT-199) | Developed from Navitoclax through structure-based design to be a selective Bcl-2 inhibitor. acs.orgportlandpress.com | Bcl-2 | High selectivity for Bcl-2, avoiding the Bcl-xL-mediated thrombocytopenia, leading to improved safety in specific cancer types. acs.orgportlandpress.com |
Fragment-Based Drug Discovery (FBDD) Approaches for this compound
Navitoclax is a landmark success for Fragment-Based Drug Discovery (FBDD), a method that identifies low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgdovepress.com These fragments are then optimized and linked together to create a high-affinity lead compound. wikipedia.orgdovepress.com This approach is particularly effective for challenging targets like protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces that are difficult to target with traditional high-throughput screening (HTS) of large molecules. dovepress.comblogspot.com
The discovery of the precursor to Navitoclax, ABT-737, utilized a technique called "SAR by NMR" (Structure-Activity Relationship by Nuclear Magnetic Resonance). portlandpress.comblogspot.com Researchers at Abbott Laboratories screened a library of small chemical fragments against the anti-apoptotic protein Bcl-xL. portlandpress.comnih.gov NMR spectroscopy was used to detect fragments that bound to the protein by observing chemical shift perturbations in the protein's spectrum upon fragment binding. portlandpress.comblogspot.comblogspot.com
Through this screening, two different fragments were identified that bound to adjacent sites within the BH3 binding groove of Bcl-xL. blogspot.com Structural information from NMR and X-ray crystallography revealed the precise binding modes of these fragments, providing a blueprint for how they could be linked together. dovepress.comblogspot.com Medicinal chemists then designed and synthesized a linker to connect the two fragments, resulting in a single, more potent molecule. blogspot.com
Further iterative cycles of structure-based design and chemical synthesis led to the development of ABT-737, a compound with nanomolar affinity for Bcl-xL, Bcl-2, and Bcl-w. portlandpress.com This FBDD approach allowed for the efficient exploration of chemical space and the creation of a highly optimized molecule that mimics the binding of the natural pro-apoptotic BH3-only proteins. portlandpress.comdovepress.com The subsequent development of Navitoclax built directly upon this FBDD-derived scaffold. frontiersin.org
Table 2: Key Aspects of FBDD in the Discovery of the Navitoclax Scaffold
| FBDD Step | Description | Technique Used | Outcome |
|---|---|---|---|
| Fragment Screening | A library of low-molecular-weight compounds was screened for binding to the target protein. portlandpress.comblogspot.com | SAR by NMR | Identification of initial fragment hits with weak binding affinity. portlandpress.comblogspot.com |
| Hit Validation & Structural Characterization | Binding of hits was confirmed and their precise interaction with the target was determined. dovepress.comblogspot.com | NMR Spectroscopy, X-ray Crystallography | Revealed that two fragments bound to adjacent pockets on Bcl-xL. blogspot.com |
| Fragment Linking/Merging | The identified fragments were chemically linked to create a single molecule with higher affinity. blogspot.com | Structure-based design, Synthetic Chemistry | Creation of a lead compound (precursor to ABT-737) with significantly improved potency. blogspot.com |
| Lead Optimization | The linked compound was further modified to improve its drug-like properties. portlandpress.comfrontiersin.org | Medicinal Chemistry | Development of ABT-737 and subsequently the orally bioavailable Navitoclax (ABT-263). portlandpress.comfrontiersin.org |
Phenotypic Screening Methodologies for Novel Biological Activities
Phenotypic screening is a powerful strategy to discover new biological activities for a compound by observing its effects on cell or organism phenotypes, without a preconceived target. biorxiv.orghaematologica.org While Navitoclax was developed through a target-based approach, phenotypic screening methodologies can be applied to uncover novel therapeutic applications.
One of the most prominent examples of applying phenotypic screening in relation to Navitoclax is in the field of senescence. biorxiv.orgaging-us.com Senolytics, drugs that selectively clear senescent cells, are often identified through phenotypic screens. biorxiv.orgevercyte.comalcyomics.com A typical senolytic screening assay involves:
Inducing Senescence: Human or animal cells in culture are treated with stressors like ionising radiation or doxorubicin (B1662922) to induce a senescent state. aging-us.comevercyte.com The senescent phenotype is confirmed by markers such as senescence-associated β-galactosidase (SA-β-gal) activity and expression of p16 or p21. evercyte.com
Compound Treatment: A library of compounds, which could include Navitoclax, is then added to both senescent and non-senescent (control) cells. evercyte.comcell-stress.com
Phenotypic Readout: The primary readout is cell viability. A compound is considered senolytic if it selectively reduces the viability of senescent cells while having minimal effect on healthy, proliferating, or quiescent cells. evercyte.comalcyomics.com This can be measured using assays that quantify ATP levels (as an indicator of cell viability) or through high-content imaging where senescent and non-senescent cells are differentially labeled with fluorescent markers. cell-stress.com
Using such a hypothesis-driven, bioinformatics-based approach, Navitoclax was identified as a senolytic agent. nih.gov It was found to reduce the viability of senescent human umbilical vein endothelial cells (HUVECs) and IMR90 human lung fibroblasts. nih.gov
To discover entirely novel activities for Navitoclax, a broader, unbiased phenotypic screening campaign could be employed. This would involve testing the compound across a diverse range of cell-based assays representing various disease states. For example, high-content imaging platforms can be used to monitor hundreds of cellular features simultaneously, such as cell morphology, organelle health, and the localization of specific proteins. By comparing the phenotypic "fingerprint" of Navitoclax-treated cells to a database of fingerprints from other drugs and known genetic perturbations, new mechanisms of action and potential therapeutic indications could be inferred.
Investigating Repurposing Potential of this compound
Drug repurposing, the process of identifying new uses for existing drugs, is an efficient strategy to accelerate the development of new therapies. clinicaltrials.govals-journal.com Navitoclax (this compound) is being actively investigated for several repurposing opportunities beyond its initial development for cancer.
Senolytics: The most significant repurposing effort for Navitoclax is as a senolytic agent. aging-us.comnih.gov Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. aging-us.com Senescent cells accumulate in tissues and secrete a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP). aging-us.com By inhibiting the Bcl-2 family proteins that senescent cells rely on for survival, Navitoclax can induce their apoptosis. aging-us.comnih.gov Studies have shown that Navitoclax can selectively clear senescent cells in various tissues, including in models of osteoarthritis and in aged hematopoietic stem cells. aging-us.comfrontiersin.org This has opened up potential therapeutic applications for Navitoclax in a range of age-related conditions, including fibrosis and neurodegenerative diseases. nih.gov
Fibrotic Diseases: Navitoclax has also shown promise as an anti-fibrotic agent. nih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix, and senescent cells are known to play a role in its development. By eliminating these cells, Navitoclax may be able to ameliorate fibrosis progression. nih.gov Clinical trials are exploring Navitoclax in combination with other agents for conditions like myelofibrosis, a cancer characterized by bone marrow scarring. clinicaltrials.gov
Combination Cancer Therapy: While Navitoclax showed limited single-agent activity in some solid tumors, its ability to prime cells for apoptosis makes it an attractive candidate for combination therapies. nih.govnih.gov By lowering the threshold for apoptosis, Navitoclax can enhance the efficacy of other chemotherapeutic agents or targeted therapies. nih.govnih.govnih.gov For instance, it has been investigated in combination with MEK inhibitors for RAS-mutant cancers and with other agents for various solid tumors and hematological malignancies. nih.govnih.govnih.gov
The repurposing potential of Navitoclax continues to be an active area of research, driven by its well-defined mechanism of action and the growing understanding of the role of apoptosis and cellular senescence in a wide array of diseases.
Advanced Analytical and Biophysical Characterization in Cid 57370468 Research
High-Resolution Spectroscopic and Chromatographic Methods for Compound Analysis
The initial and most critical step in the study of CID 57370468 involves the verification of its chemical structure and the assessment of its purity. High-resolution spectroscopic and chromatographic techniques are indispensable for this purpose.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight of this compound. This technique provides experimental confirmation of the elemental composition and can be used in conjunction with fragmentation analysis (MS/MS) to further validate the proposed structure.
Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are vital for assessing the purity of a sample of this compound. By employing various stationary and mobile phases, these methods can separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The purity is typically determined by the relative area of the main peak in the chromatogram, often detected using UV-vis spectroscopy.
| Analytical Technique | Purpose in this compound Analysis | Key Data Obtained |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Connectivity | Atom-to-atom correlations |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Verification | Accurate mass-to-charge ratio |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention time, peak area |
Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding how this compound interacts with biological macromolecules is crucial for determining its mechanism of action and potential therapeutic relevance. A variety of biophysical techniques are employed to characterize these interactions in detail.
SPR and BLI are label-free optical biosensing techniques used to measure the kinetics and affinity of molecular interactions in real-time. In a typical experiment involving this compound, a putative protein target would be immobilized on a sensor surface. A solution containing this compound would then be flowed over the surface, and the binding and dissociation would be monitored. These methods provide quantitative data on the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
ITC is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy change (ΔH) and the entropy change (ΔS). By titrating this compound into a solution containing its target molecule, ITC provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event.
To visualize the interaction between this compound and its target at an atomic level, structural biology techniques are employed. X-ray crystallography can be used to determine the three-dimensional structure of a target protein in complex with this compound. This requires obtaining a high-quality crystal of the complex and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map reveals the precise binding mode of the compound, including the specific amino acid residues involved in the interaction.
For large protein complexes or molecules that are difficult to crystallize, Cryo-Electron Microscopy (cryo-EM) has become an invaluable tool. Samples are rapidly frozen in vitreous ice, and images are collected using a transmission electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D structure of the complex, again providing detailed insights into how this compound binds to its target.
In addition to its role in structural elucidation of the compound itself, NMR spectroscopy is a versatile tool for studying ligand-target interactions. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding site of this compound on a protein target by monitoring changes in the chemical shifts of the protein's backbone amides upon addition of the compound. Saturation Transfer Difference (STD) NMR can identify which parts of this compound are in close contact with the target protein. Furthermore, NMR can provide information on the conformational changes that may occur in both the ligand and the target upon binding.
| Biophysical Technique | Purpose in Ligand-Target Studies | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Binding Kinetics and Affinity | kₐ, kₑ, Kₑ |
| Bio-Layer Interferometry (BLI) | Binding Kinetics and Affinity | kₐ, kₑ, Kₑ |
| Isothermal Titration Calorimetry (ITC) | Binding Thermodynamics | Kₐ, n, ΔH, ΔS |
| X-ray Crystallography | High-Resolution Structure of Complex | Atomic coordinates of binding site |
| Cryo-Electron Microscopy (Cryo-EM) | High-Resolution Structure of Complex | 3D electron density map of complex |
| NMR Spectroscopy | Binding Site Mapping & Conformation | Chemical shift perturbations, STD signals |
Advanced Microscopy Techniques for Subcellular Localization and Cellular Effects
To understand the biological activity of this compound within a cellular context, advanced microscopy techniques are essential. These methods can visualize the distribution of the compound within cells and monitor its effects on cellular structures and processes.
Confocal Fluorescence Microscopy can be used to determine the subcellular localization of this compound, provided the compound is intrinsically fluorescent or can be tagged with a fluorescent dye. By co-localizing the signal from the compound with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), researchers can identify its primary sites of accumulation within the cell.
Super-Resolution Microscopy , such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), can provide images with a resolution beyond the diffraction limit of light. This allows for a more precise determination of the subcellular localization of this compound and can reveal its effects on the fine structure of organelles or macromolecular complexes within the cell.
Live-Cell Imaging techniques allow for the real-time monitoring of the dynamic effects of this compound on cellular processes. By treating living cells with the compound and observing them over time, researchers can study its impact on events such as cell division, protein trafficking, or calcium signaling.
Emerging Research Areas and Future Directions for Cid 57370468
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The advent of "omics" technologies has revolutionized the understanding of Navitoclax's effects and the intrinsic resistance mechanisms that cancer cells employ. dntb.gov.uaaacrjournals.org Researchers are increasingly using multi-omics approaches to analyze the complex biological responses to this BH3 mimetic.
A key area of investigation is the use of multi-omics to understand innate resistance to Navitoclax. In one study on triple-negative breast cancer (TNBC) cells, researchers assessed the effects of Navitoclax on the transcriptome, methylome, chromatin structure, and copy number variations. dntb.gov.ua This comprehensive analysis revealed both transient and lasting alterations in the cellular landscape. While stress response genes showed temporary changes that reverted after drug removal, the study identified permanent changes in methylation states and genome structure, suggesting a selection of a resistant cell population. dntb.gov.ua
Through single-cell analyses, researchers were able to identify genes significantly upregulated in Navitoclax-resistant cells, leading to the derivation of an 18-gene Navitoclax resistance signature. dntb.gov.ua This signature's predictive value for drug response was observed to be drug-specific, indicating its potential to guide clinical biomarker studies for Navitoclax. dntb.gov.ua Such "omics" driven approaches are crucial as they move beyond static measurements and allow for a dynamic understanding of cellular responses to therapeutic intervention. aacrjournals.org
Table 1: Application of Omics Technologies in Navitoclax Research
| Omics Technology | Application in Navitoclax Research | Key Findings | Reference |
| Transcriptomics (RNA-seq) | Identifying gene expression changes associated with resistance. | Upregulation of specific genes, including an 18-gene signature in resistant TNBC cells. | dntb.gov.ua |
| Genomics (Copy Number Variation) | Assessing genomic alterations in response to treatment. | Lasting changes in genome structure in the surviving cell population. | dntb.gov.ua |
| Epigenomics (Methylome, ATAC-seq) | Analyzing changes in DNA methylation and chromatin accessibility. | Transient changes in chromatin accessibility and permanent alterations in methylation states. | dntb.gov.ua |
| Proteomics | Evaluating protein expression levels as biomarkers of sensitivity. | High BCL2 protein expression correlates with better clinical response in CLL. | nih.gov |
Exploration of Nanotechnology Applications for Targeted Delivery in Preclinical Models
A significant challenge in the clinical development of Navitoclax is its dose-limiting toxicity, particularly thrombocytopenia, which arises from the inhibition of Bcl-xL in platelets. octagonchem.comnih.gov To mitigate these off-target effects and enhance tumor-specific delivery, researchers are actively exploring nanotechnology-based drug delivery systems.
One promising approach involves the use of nanoparticle carriers. A 2021 study detailed the development of engineered H-ferritin (HFn) nanocages for the targeted delivery of Navitoclax to cancer-associated fibroblasts (CAFs). nih.gov These nanocages were functionalized with fibroblast activation protein (FAP) antibody fragments, leading to significantly higher binding to FAP-positive CAFs compared to cancer cells with low FAP expression. nih.gov This targeted approach aims to remodel the tumor microenvironment by inducing apoptosis in CAFs, which are known to promote tumor growth and drug resistance. nih.gov
Another study investigated a polylactic acid (PLA)-based block copolymer nanocarrier for the co-delivery of Navitoclax and the chemotherapy drug decitabine. aacrjournals.org In preclinical models of acute myeloid leukemia (AML) and breast cancer, these dual-drug-loaded nanoparticles demonstrated potent synergistic cytotoxicity. aacrjournals.org Importantly, biodistribution studies in tumor-bearing mice showed significant drug accumulation in the tumor tissue and good hemocompatibility, suggesting that encapsulation within the nanocarrier could ameliorate Navitoclax-associated thrombocytopenia. aacrjournals.org
Furthermore, a novel prodrug of Navitoclax, a galacto-conjugate termed Nav-Gal, has been developed to increase its selectivity toward tumor-accumulating senescent cells and minimize platelet toxicity. frontiersin.org These nanotechnology-based strategies hold considerable promise for improving the therapeutic index of Navitoclax in future clinical applications.
Predictive Biomarker Discovery for Navitoclax Pharmacological Activity
Identifying patients who are most likely to respond to Navitoclax is a critical goal for its clinical development. Consequently, a major focus of research is the discovery and validation of predictive biomarkers.
In a phase II study of single-agent Navitoclax in patients with relapsed small cell lung cancer (SCLC), several potential biomarkers were identified. nih.govresearchgate.net Exploratory analyses revealed that baseline levels of cytokeratin 19 fragment antigen 21-1 (CYFRA 21-1), neuron-specific enolase (NSE), and circulating tumor cell (CTC) numbers were correlated with clinical benefit. nih.govresearchgate.net A particularly strong association was found between plasma pro-gastrin-releasing peptide (pro-GRP) levels and tumor Bcl-2 gene copy number (R = 0.93). nih.govresearchgate.net This suggests that pro-GRP could serve as a predictive biomarker for sensitivity to Bcl-2 targeted inhibition. valuebasedcancer.com
The expression levels of Bcl-2 family proteins are also key determinants of response. In a study of previously untreated B-cell chronic lymphocytic leukemia (CLL), patients with high levels of BCL2 protein expression had significantly better clinical responses to Navitoclax. nih.gov Conversely, the anti-apoptotic protein Mcl-1, which is not targeted by Navitoclax, has been identified as a marker of insensitivity. nih.gov
The aforementioned 18-gene signature identified through omics analysis in TNBC also represents a potential predictive biomarker for Navitoclax resistance. dntb.gov.ua The validation of these and other putative biomarkers in larger clinical trials is essential to enable a personalized medicine approach for Navitoclax therapy. valuebasedcancer.com
Table 2: Potential Predictive Biomarkers for Navitoclax Activity
| Biomarker | Cancer Type | Indication | Reference |
| Pro-gastrin-releasing peptide (pro-GRP) | Small Cell Lung Cancer (SCLC) | Predictor of sensitivity (correlates with Bcl-2 copy number) | nih.govresearchgate.netnih.gov |
| Bcl-2 protein expression | Chronic Lymphocytic Leukemia (CLL) | High expression predicts better response | nih.gov |
| Mcl-1 protein expression | Various | High expression predicts resistance | nih.gov |
| 18-gene signature | Triple-Negative Breast Cancer (TNBC) | Predictor of resistance | dntb.gov.ua |
| Circulating Tumor Cells (CTCs) | Small Cell Lung Cancer (SCLC) | Baseline levels correlate with clinical benefit | nih.govvaluebasedcancer.com |
Development and Utilization of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Cell Models, Organoids)
To better predict the clinical efficacy of Navitoclax and understand its effects in a more physiologically relevant context, researchers are increasingly turning to advanced in vitro models that bridge the gap between traditional 2D cell culture and in vivo studies. researchgate.net
Patient-derived organoids (PDOs), which are 3D cultures of tumor cells from an individual patient, have emerged as a powerful tool. researchgate.net In head and neck tumors, PDOs are being used to study drug responses. researchgate.net Research has shown that combining a BCL-2/xL inhibitor like Navitoclax can improve the response of melanoma to other targeted therapies in patient-derived organoids. researchgate.net These models offer the potential to test various therapeutic regimens on a patient's own tumor cells before treatment, paving the way for personalized medicine.
Three-dimensional (3D) cell models and spheroids are also being used to evaluate Navitoclax, often in combination with other agents. One study utilized a 3D organotypic culture system to screen for drugs that could synergize with Navitoclax in ovarian cancer. frontiersin.org Similarly, the combination of Navitoclax with a PLK1 inhibitor was shown to be highly effective in 3D lung cancer spheroids, often at lower drug concentrations than required in 2D cultures. rsc.org
The integration of organoids with microfluidic technology, known as organ-on-a-chip, represents the next frontier. researcher.lifeaacrjournals.org These systems can mimic the dynamic microenvironment of human organs, including perfusion and mechanical cues, offering a more accurate platform for studying drug activity and toxicity. researchgate.netresearcher.life While specific studies using Navitoclax on organ-on-a-chip platforms are emerging, this technology holds immense potential for future preclinical evaluation. europa.eu
Fostering Collaborative Research Opportunities and Translational Pathways in Preclinical Sciences
The development of Navitoclax from a promising preclinical compound to a potential clinical therapy has been, and will continue to be, driven by collaborative research efforts. octagonchem.comfrontiersin.org The journey from the initial development of its predecessor, ABT-737, to the orally bioavailable Navitoclax, and subsequently to the more selective venetoclax, highlights a successful translational pathway guided by preclinical findings.
Numerous clinical trials, often conducted as multicenter collaborations, are underway to evaluate Navitoclax as a monotherapy or in combination with other agents across a range of solid tumors and hematologic malignancies. octagonchem.comfrontiersin.org These trials are crucial for generating robust clinical data and for validating the predictive biomarkers identified in earlier research phases.
Platforms such as the EurocanPlatform have been established to improve collaboration between basic/preclinical research and comprehensive cancer centers. Such initiatives facilitate the sharing of technologies, resources, and data, accelerating the translation of scientific discoveries into better cancer care. The ongoing preclinical and clinical research on Navitoclax, supported by these collaborative networks, is essential for defining its ultimate role in cancer therapy and for developing optimized treatment strategies that maximize efficacy while minimizing toxicity. valuebasedcancer.com
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 57370468?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:
- Population/Problem: "What are the structural or functional properties of this compound?"
- Intervention: "How does varying synthesis conditions affect its stability?"
- Outcome: "Identify correlations between synthesis parameters and thermodynamic stability."
Ensure the question is measurable (e.g., quantifiable stability metrics) and addresses a knowledge gap in existing literature . Test feasibility by reviewing preliminary data or simulations.
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer :
Use academic databases (PubMed, Scopus) with Boolean operators: "this compound" AND ("synthesis" OR "properties").
Prioritize primary sources (peer-reviewed journals) over reviews.
Map trends using citation management tools (Zotero, EndNote) to track methodologies, conflicting results, and unresolved questions .
Q. How to design a hypothesis-testing framework for this compound’s reactivity?
- Methodological Answer :
- Null Hypothesis (H₀) : "this compound exhibits no significant reactivity under standard conditions."
- Alternative Hypothesis (H₁) : "Reactivity varies with solvent polarity."
- Validation : Use controlled experiments (e.g., kinetic assays in polar vs. non-polar solvents) with triplicate trials. Apply statistical tests (t-tests, ANOVA) to assess significance. Document protocols for reproducibility, including reagent purity and equipment calibration .
Advanced Research Questions
Q. How to address contradictions in experimental data involving this compound?
- Methodological Answer :
Systematic Error Analysis : Compare methodologies from conflicting studies (e.g., spectroscopic vs. chromatographic purity assessments).
Replication : Reproduce experiments under identical conditions, noting variables like ambient humidity or batch-to-batch reagent variability.
Meta-Analysis : Pool datasets from multiple studies to identify outliers or trends. Use tools like R or Python for statistical harmonization .
Collaborative Verification : Engage independent labs to validate critical findings .
Q. What advanced techniques validate the structural identity of this compound?
- Methodological Answer :
- Multi-Modal Spectroscopy : Combine NMR (¹H, ¹³C), FT-IR, and X-ray crystallography to confirm molecular structure.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Computational Validation : Compare experimental spectral data with DFT (Density Functional Theory) simulations. Ensure purity via HPLC with diode-array detection (DAD) .
Q. How to optimize experimental reproducibility for this compound synthesis?
- Methodological Answer :
Protocol Standardization : Document reaction parameters (temperature, stirring rate, solvent degassing) in detail.
Batch Tracking : Log reagent suppliers, lot numbers, and storage conditions.
Open Science Practices : Share raw data and protocols in repositories like Zenodo or Figshare.
Robustness Testing : Vary one parameter at a time (e.g., catalyst loading ±10%) to identify critical factors .
Q. What interdisciplinary approaches enhance research on this compound?
- Methodological Answer :
- Computational Chemistry : Use molecular docking to predict binding affinities or reaction pathways.
- Materials Science : Collaborate to explore applications in catalysis or nanotechnology.
- Toxicology : Partner with biologists to assess ecotoxicological impacts using in vitro models.
- Data Science : Apply machine learning to predict synthetic yields or stability trends from historical data .
Data Management & Ethics
Q. How to ensure ethical data collection and attribution in this compound research?
- Methodological Answer :
- Informed Consent : For human subject studies (e.g., toxicity testing), obtain IRB approval and document consent forms .
- Citation Practices : Use citation managers to track sources and avoid plagiarism. Follow journal-specific guidelines (e.g., APA, ACS) for in-text and bibliography formatting .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
Conflict Resolution & Peer Review
Q. How to resolve methodological disputes during peer review of this compound studies?
- Methodological Answer :
Transparency : Provide raw data, instrument logs, and calibration records to reviewers.
Dialogue : Frame responses as collaborative clarifications (e.g., "We appreciate the feedback and have appended additional HPLC data in Figure S3").
Consensus Building : Cite established standards (e.g., IUPAC guidelines for chemical nomenclature) to justify methods .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
